

In-Depth Technical Guide: Antimony Pentoxide (CAS No. 1314-60-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony pentoxide*

Cat. No.: *B072755*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Antimony pentoxide, identified by the CAS number 1314-60-9, is an inorganic compound with the chemical formula Sb_2O_5 .^{[1][2][3][4]} It typically appears as a white or pale yellow powder.^{[1][2]} This compound is characterized by its high thermal stability and insolubility in water, though it can be dissolved in strong acids.^[2]

Property	Value	Reference
CAS Number	1314-60-9	[1][2][3][4]
Molecular Formula	Sb_2O_5	[1][3][4]
Molecular Weight	323.52 g/mol	[3][4]
Appearance	White to yellowish solid powder	[2]
Melting Point	380 °C (decomposes)	[4]
Density	3.78 g/mL	[4]
Solubility	Insoluble in water; soluble in strong acids	[2]

Safety and Hazard Information

Antimony pentoxide is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7]

Hazard Statements (GHS):

- H315: Causes skin irritation.[5][6][7]
- H319: Causes serious eye irritation.[5][6][7]
- H335: May cause respiratory irritation.[5][6][7]

Precautionary Statements (GHS):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
- Skin Protection: Wear impervious, flame-resistant clothing and handle with gloves.
- Respiratory Protection: Use a NIOSH-approved respirator when ventilation is inadequate.

Toxicological Data

Toxicological studies have been conducted to determine the acute toxicity of **antimony pentoxide**. The primary routes of exposure are inhalation, ingestion, and dermal contact.

Endpoint	Species	Route	Value	Reference
LD50	Rat (female)	Oral	> 2000 mg/kg bw	[1]
LC50	Rat (male/female)	Inhalation	> 5.4 mg/L air	[1]
LD50	Mouse	Intraperitoneal	978 mg/kg	[2]

Chronic exposure to antimony compounds, including the pentoxide form, has been associated with pneumoconiosis and may affect the myocardium.[\[2\]](#)[\[5\]](#) The International Agency for Research on Cancer (IARC) has not classified **antimony pentoxide** specifically, but antimony trioxide is listed as "possibly carcinogenic to humans" (Group 2B).

Mechanism of Toxicity and Signaling Pathways

The toxicity of antimony compounds is often linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, activate several cellular signaling pathways, leading to cellular damage and apoptosis (programmed cell death).

One of the key pathways implicated in antimony-induced toxicity is the mitogen-activated protein kinase (MAPK) pathway. Specifically, studies on antimony compounds have shown the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK. The activation of these kinases is often a response to cellular stress and can lead to the transcription of genes involved in inflammation and apoptosis.

The general proposed mechanism involves the following steps:

- Exposure to **antimony pentoxide** leads to an increase in intracellular ROS.
- The elevated ROS levels cause cellular stress.
- Stress-activated protein kinases, such as SEK1 (an upstream regulator of JNK), are activated.
- This leads to the phosphorylation and activation of JNK and p38.

- Activated JNK and p38 can then phosphorylate downstream targets, including transcription factors like AP-1, which can modulate the expression of genes leading to apoptosis.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **antimony pentoxide**-induced cellular toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of **antimony pentoxide**.

Cell Viability Assessment using MTT Assay

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability after exposure to **antimony pentoxide**.

Materials:

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Treatment: Expose the cells to various concentrations of **antimony pentoxide** for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

- MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[3]
- Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂). [3]
- Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

Materials:

- DCFH-DA solution
- Phosphate-buffered saline (PBS)
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Cell Preparation: Culture cells to the desired confluence in a suitable plate or on coverslips.
- Staining: Remove the culture medium and wash the cells with PBS. Add the DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
- Washing: Remove the DCFH-DA solution and wash the cells gently with PBS.
- Treatment: Add the **antimony pentoxide** solution at various concentrations and incubate for the desired time.

- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

DNA Damage Assessment using the Comet Assay (Alkaline)

The comet assay is a method for quantifying DNA damage in individual cells.

Materials:

- Low melting point agarose (LMAgarose)
- CometSlides™ or equivalent
- Lysis solution (high salt and detergent)
- Alkaline unwinding and electrophoresis buffer (pH > 13)
- Neutralization buffer
- DNA staining solution (e.g., SYBR Green)
- Fluorescence microscope with appropriate filters

Procedure:

- Cell Suspension: Prepare a single-cell suspension at a concentration of $\sim 1 \times 10^5$ cells/mL.
- Embedding: Mix ~ 30 μ L of the cell suspension with ~ 250 μ L of molten LMAgarose (at 37°C) and immediately pipette onto a CometSlide™. Allow to solidify.[\[1\]](#)
- Lysis: Immerse the slides in chilled lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nucleoids.[\[1\]](#)
- Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-60 minutes to unwind the DNA.

- Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA for 20-30 minutes).
- Neutralization and Staining: Neutralize the slides with a neutralization buffer, and then stain the DNA with a fluorescent dye.
- Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

Western Blot Analysis of JNK and p38 Activation

This protocol is used to detect the phosphorylation (activation) of JNK and p38 kinases.

Materials:

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific for phosphorylated and total JNK and p38)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence detection system

Procedure:

- Cell Lysis: After treatment with **antimony pentoxide**, wash cells with cold PBS and lyse with lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysates.

- Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence detection system. The ratio of phosphorylated to total protein indicates the level of activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. aimdrjournal.com [aimdrjournal.com]
- 6. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. re-place.be [re-place.be]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antimony Pentoxide (CAS No. 1314-60-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072755#antimony-pentoxide-cas-number-and-safety-data\]](https://www.benchchem.com/product/b072755#antimony-pentoxide-cas-number-and-safety-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com